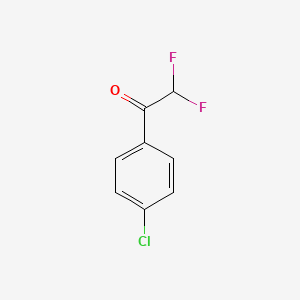

4'-Chloro-2,2-difluoroacetophenone

Übersicht

Beschreibung

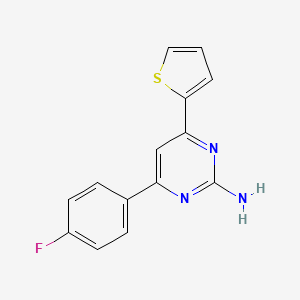

4’-Chloro-2,2-difluoroacetophenone is a chemical compound with the molecular formula C8H5ClF2O and a molecular weight of 190.58 . It is a liquid at ambient temperature .

Synthesis Analysis

The synthesis of 4’-Chloro-2,2-difluoroacetophenone can be achieved in high yield by using 2,2,2-trifluoroacetophenone as the starting material . This compound acts as a good difluorocarbene reagent, which readily reacts with a variety of structurally diverse phenol derivatives in the presence of potassium hydroxide or potassium carbonate .Molecular Structure Analysis

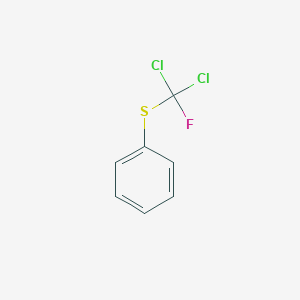

The molecular structure of 4’-Chloro-2,2-difluoroacetophenone consists of a benzene ring with two fluorine atoms and one chlorine atom attached to it . The InChI code for this compound is 1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 .Chemical Reactions Analysis

4’-Chloro-2,2-difluoroacetophenone can be used as a reagent in the difluoromethylation of various phenols to yield aryl difluoromethyl ethers . It can also be used as a precursor in the Baylis-Hillman reaction of fluoroalkyl ketones to obtain chlorodifluoromethyl containing products .Physical And Chemical Properties Analysis

4’-Chloro-2,2-difluoroacetophenone is a liquid at ambient temperature . It has a molecular weight of 190.58 . The compound’s refractive index is 1.4954 n20/D 1.497 (lit.) . Its boiling point is 94-96 °C/35 mmHg (lit.) , and its density is 1.293 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound could serve as a precursor in organic synthesis reactions, such as the Baylis-Hillman reaction to obtain chlorodifluoromethyl-containing products .

Material Science

In material science, it might be used as a reagent in the difluoromethylation of phenols to yield aryl difluoromethyl ethers .

Catalysis

It could act as a substrate in the synthesis of propargyl alcohols using novel ruthenium catalysts .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various biological targets

Mode of Action

It has been suggested that similar compounds can act as difluorocarbene reagents, readily reacting with a variety of structurally diverse phenol derivatives . This interaction could result in changes at the molecular level, potentially affecting the function of the target molecules.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities

Pharmacokinetics

In silico pharmacokinetics analysis predicted that similar compounds might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier

Result of Action

Similar compounds have been found to have various biological activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that similar compounds have been found in various environmental contexts , suggesting that environmental factors could potentially influence their action.

Safety and Hazards

4’-Chloro-2,2-difluoroacetophenone is classified as a hazardous substance . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Zukünftige Richtungen

While specific future directions for 4’-Chloro-2,2-difluoroacetophenone are not mentioned in the retrieved documents, its role as a difluorocarbene reagent suggests potential applications in the synthesis of various organic compounds . Its use in the difluoromethylation of phenols to yield aryl difluoromethyl ethers indicates potential applications in the development of new pharmaceuticals and other bioactive compounds .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQWPRFEOFCDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)

![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)